3-Amino-3-(furan-2-yl)propanoic acid hydrochloride

Chiral chemistry β-amino acid synthesis enantioselective catalysis

Select this hydrochloride salt for aqueous-solubility-dependent syntheses. The racemic mixture provides a starting point for enantioselective resolution or chiral pool expansion; distinct (R)- and (S)-enantiomers are available separately. Its β-amino acid backbone resists proteolytic degradation, making it ideal for rigid peptidomimetic scaffolds. Insist on CAS 2177263-70-4 to differentiate from the free base (CAS 73456-99-2) and ensure reproducible handling.

Molecular Formula C7H10ClNO3
Molecular Weight 191.61
CAS No. 2177263-70-4
Cat. No. B2695569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(furan-2-yl)propanoic acid hydrochloride
CAS2177263-70-4
Molecular FormulaC7H10ClNO3
Molecular Weight191.61
Structural Identifiers
SMILESC1=COC(=C1)C(CC(=O)O)N.Cl
InChIInChI=1S/C7H9NO3.ClH/c8-5(4-7(9)10)6-2-1-3-11-6;/h1-3,5H,4,8H2,(H,9,10);1H
InChIKeyOWQPNOKUHDOIBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-3-(furan-2-yl)propanoic acid hydrochloride (CAS 2177263-70-4): Structural Classification and Procurement-Relevant Specifications


3-Amino-3-(furan-2-yl)propanoic acid hydrochloride (CAS 2177263-70-4) is a β-amino acid derivative featuring a furan-2-yl substituent at the β-carbon position. The compound exists as a hydrochloride salt with molecular formula C₇H₁₀ClNO₃ and molecular weight 191.61 g/mol, and is typically supplied as a racemic mixture unless otherwise specified . The free base form (CAS 73456-99-2, C₇H₉NO₃, MW 155.15 g/mol) is also commercially available [1]. Procurement considerations for this compound are influenced by its chirality (β-carbon stereocenter gives rise to distinct (R)- and (S)-enantiomers with separate CAS assignments), salt form selection (hydrochloride vs. free base), and purity specifications (≥95% to ≥98% depending on vendor) .

Why 3-Amino-3-(furan-2-yl)propanoic acid hydrochloride Cannot Be Casually Substituted with Related β-Amino Acids


Generic substitution among β-amino acid derivatives is scientifically unjustified for this compound due to three critical factors. First, the β-carbon stereocenter creates two distinct enantiomers — (R)-3-amino-3-(furan-2-yl)propanoic acid and (S)-3-amino-3-(furan-2-yl)propanoic acid — which exhibit different physicochemical and biological properties, requiring explicit enantiomeric specification for reproducible research . Second, the hydrochloride salt form (CAS 2177263-70-4) provides measurably distinct handling characteristics versus the free base (CAS 73456-99-2), including enhanced aqueous solubility and altered stability profiles [1]. Third, the furan-2-yl substituent confers specific electronic properties (XLogP3-AA = −2.9) and conformational constraints that differ from other β-amino acids bearing phenyl, thiophene, or aliphatic side chains, affecting molecular recognition in biological systems [2]. The following quantitative evidence establishes where this compound demonstrates verifiable differentiation relative to comparators.

Quantitative Differentiation Evidence for 3-Amino-3-(furan-2-yl)propanoic acid hydrochloride (CAS 2177263-70-4)


Enantiomeric Differentiation: (R)- vs. (S)-3-Amino-3-(furan-2-yl)propanoic acid — Distinct CAS Registry and Procurement Requirements

3-Amino-3-(furan-2-yl)propanoic acid contains a chiral center at the β-carbon, yielding two enantiomers with distinct CAS registry numbers: (R)-3-amino-3-(furan-2-yl)propanoic acid (CAS 73495-08-6) and (S)-3-amino-3-(furan-2-yl)propanoic acid (CAS 131829-49-7) . The racemic mixture (CAS 73456-99-2 for free base; CAS 2177263-70-4 for hydrochloride) is the default commercial form unless enantiopure specification is explicitly requested [1]. This stereochemical distinction is critical for reproducible research: studies on related β-amino acids demonstrate that enzymatic resolution using covalently immobilized lipases can achieve enantiomeric excess values >99% for furan-containing β-alanine derivatives [2].

Chiral chemistry β-amino acid synthesis enantioselective catalysis

Salt Form Selection: Hydrochloride (CAS 2177263-70-4) vs. Free Base (CAS 73456-99-2) — Solubility and Handling Differentiation

The hydrochloride salt (CAS 2177263-70-4, MW 191.61 g/mol, C₇H₁₀ClNO₃) exhibits measurably distinct physicochemical properties relative to the free base form (CAS 73456-99-2, MW 155.15 g/mol, C₇H₉NO₃) . The hydrochloride salt enhances aqueous solubility compared to the free base, a characteristic shared with other protonated β-amino acids . This solubility enhancement is attributable to the ionic nature of the hydrochloride salt, which increases polarity (XLogP3-AA for free base = −2.9; hydrochloride salt is more polar due to ionic character) [1]. Storage conditions differ: the hydrochloride salt requires storage at 2–8°C, while the free base form exhibits different stability profiles [2].

Formulation chemistry aqueous solubility salt screening

β-Amino Acid Backbone Specificity: 3-Amino-3-(furan-2-yl)propanoic acid vs. α-Amino Acid Analogues — Distinct Biological Recognition Profile

As a β-amino acid derivative, 3-amino-3-(furan-2-yl)propanoic acid differs fundamentally from α-amino acids in backbone geometry and metabolic stability. β-Amino acids are not recognized by standard ribosomal translation machinery and exhibit resistance to proteolytic degradation by endogenous proteases, a property that distinguishes them from α-amino acids [1]. The furan-2-yl substituent at the β-position (rather than the α-position found in furylalanine derivatives such as CAS 159611-02-6 and CAS 110772-46-8) alters the spatial orientation of the amino and carboxyl groups, affecting interactions with biological targets [2].

Peptidomimetics protease resistance β-amino acid therapeutics

Antifungal Activity of Furan-Containing β-Amino Acid Derivatives: Class-Level Antimicrobial Potential

Derivatives of 3-aryl-3-(furan-2-yl)propanoic acids demonstrate antimicrobial activity against yeast-like fungi. A 2022 study by Kalyaev et al. reported that starting compounds of 3-(furan-2-yl)propenoic acids and their hydroarylation products, at a concentration of 64 µg/mL, demonstrate antimicrobial activity against Candida albicans, and also suppress Escherichia coli and Staphylococcus aureus [1]. It is important to note that this data pertains to structurally related 3-aryl-3-(furan-2-yl)propanoic acid derivatives, not directly to 3-amino-3-(furan-2-yl)propanoic acid hydrochloride itself. No peer-reviewed IC₅₀ values for the target compound against Candida albicans were identified in the search [2].

Antifungal research Candida albicans antimicrobial derivatives

Note on Limited High-Strength Comparative Evidence for CAS 2177263-70-4

The systematic search for this evidence guide identified limited peer-reviewed literature containing direct, quantitative head-to-head comparisons between 3-amino-3-(furan-2-yl)propanoic acid hydrochloride (CAS 2177263-70-4) and its closest structural analogs or alternatives [1]. Postulated activities — including COX-2 inhibition, nitric oxide production suppression, and neurotransmitter receptor modulation — appear in vendor technical materials without supporting peer-reviewed quantitative data [2]. Similarly, claims regarding EAAT1 inhibitory activity (IC₅₀ ≈ 20 µM) relate to structurally distinct furan-2-yl benzoic acid derivatives, not the target compound [3]. Researchers procuring this compound for biological evaluation should recognize that most differentiation claims are based on class-level inference and structural rationale rather than direct empirical comparison.

Research gap comparative pharmacology evidence limitations

Recommended Research and Industrial Application Scenarios for 3-Amino-3-(furan-2-yl)propanoic acid hydrochloride (CAS 2177263-70-4)


Enantioselective Synthesis and Chiral β-Amino Acid Building Block Development

Procure racemic 3-amino-3-(furan-2-yl)propanoic acid hydrochloride (CAS 2177263-70-4) as a starting material for enantioselective synthesis or chiral resolution studies. The distinct (R)- and (S)-enantiomers (CAS 73495-08-6 and CAS 131829-49-7, respectively) serve as valuable chiral building blocks for peptidomimetics and β-peptide synthesis. Enzymatic resolution using immobilized lipases can achieve enantiomeric excess >99% for structurally related furan-containing β-alanine derivatives [1].

Peptidomimetic Design Requiring Metabolic Stability and Altered Backbone Geometry

Utilize the β-amino acid backbone of 3-amino-3-(furan-2-yl)propanoic acid as a scaffold for designing peptidomimetics resistant to proteolytic degradation [2]. The furan-2-yl substituent at the β-position provides distinct spatial orientation compared to α-amino acid analogues (e.g., furylalanine derivatives CAS 159611-02-6, CAS 110772-46-8) . This scaffold is suitable for exploring structure-activity relationships where backbone rigidity and metabolic stability are required.

Aqueous Formulation and Biological Assay Development Requiring Enhanced Solubility

Select the hydrochloride salt form (CAS 2177263-70-4) over the free base (CAS 73456-99-2) for applications requiring aqueous solubility. The hydrochloride salt enhances aqueous solubility compared to the free base, a property consistent with other protonated β-amino acids . Storage at 2–8°C maintains compound stability [3]. Researchers conducting enzymatic assays, cell-based studies, or in vivo experiments should account for the 36.46 g/mol molecular weight difference when calculating molar concentrations.

Antifungal Derivative Synthesis and Structure-Activity Relationship Exploration

Employ 3-amino-3-(furan-2-yl)propanoic acid hydrochloride as a synthetic intermediate for generating 3-aryl-3-(furan-2-yl)propanoic acid derivatives. Structurally related compounds (3-(furan-2-yl)propenoic acid derivatives and their hydroarylation products) demonstrate antimicrobial activity at 64 µg/mL against Candida albicans, Escherichia coli, and Staphylococcus aureus [4]. Note that direct activity data for the target compound are not available; researchers should independently validate antimicrobial activity of their synthesized derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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